molecular formula C13H10ClN3O2S B019608 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide CAS No. 108278-53-1

7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B019608
M. Wt: 307.76 g/mol
InChI Key: DUDJNLLQPQWUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinolone antibiotics and has been found to possess antibacterial and antifungal properties.

Mechanism Of Action

The mechanism of action of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide have been studied extensively. It has been found to be well-tolerated in animal models and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. It is metabolized in the liver and excreted primarily through the urine.

Advantages And Limitations For Lab Experiments

The advantages of using 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide in lab experiments include its broad-spectrum antibacterial and antifungal activity, good pharmacokinetic properties, and well-tolerated nature. However, the limitations include its potential toxicity to human cells and the development of bacterial resistance to this compound.

Future Directions

There are several future directions for the research on 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide. Some of these include the development of new derivatives with improved pharmacokinetic properties and reduced toxicity, the investigation of its potential use in combination therapy with other antibiotics, and the exploration of its antitumor activity. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the reaction of 7-chloro-4-quinolone carboxylic acid with 2-aminothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent system consisting of a polar aprotic solvent and a base. The product is obtained in good yield and purity after purification by recrystallization.

Scientific Research Applications

7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

CAS RN

108278-53-1

Product Name

7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H10ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-2,5-6H,3-4H2,(H,16,18)(H,15,17,19)

InChI Key

DUDJNLLQPQWUCJ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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